molecular formula C7H10N4O2 B1447065 Ethyl 6-hydrazinylpyridazine-4-carboxylate CAS No. 1416241-53-6

Ethyl 6-hydrazinylpyridazine-4-carboxylate

Cat. No. B1447065
M. Wt: 182.18 g/mol
InChI Key: JIENZBXNPRFNCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethyl 6-hydrazinylpyridazine-4-carboxylate are not available, a related compound, pyrazolo[3,4-b]pyridine-5-carboxylate, has been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Several studies have focused on synthesizing heterocyclic compounds using ethyl 6-hydrazinylpyridazine-4-carboxylate analogs. These compounds are pivotal in the development of novel pharmaceuticals due to their diverse biological activities. For instance, the synthesis of 3H-azuleno(8,1-cd)pyridazines has been achieved through efficient methodologies, showing potential for further functionalization and application in medicinal chemistry (Wu et al., 2010).

Antimicrobial Agents

Ethyl 6-hydrazinylpyridazine-4-carboxylate derivatives have been synthesized for their antimicrobial properties. For example, compounds synthesized from ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate showed significant to moderate antimicrobial activities against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Abdel-Mohsen, 2014).

Chemical Synthesis Techniques

Innovative synthesis techniques, such as microwave-assisted synthesis, have been applied to produce ethyl 6-hydrazinylpyridazine-4-carboxylate analogs, demonstrating the compound's versatility in facilitating the development of molecules with potential biological activities (Başoğlu et al., 2013).

Structural Characterization

The structural characterization of ethyl 6-hydrazinylpyridazine-4-carboxylate derivatives is crucial for understanding their chemical properties and potential applications. Studies have detailed the synthesis and structure characterization of related compounds, aiding in the exploration of their functional capacities and applications in various scientific fields (Lil, 2015).

Biological Activities

Research has also focused on evaluating the biological activities of compounds synthesized from ethyl 6-hydrazinylpyridazine-4-carboxylate analogs. These studies provide insights into the potential therapeutic applications of these compounds, including their antibacterial and anticancer activities (Astakhina et al., 2016).

properties

IUPAC Name

ethyl 6-hydrazinylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-2-13-7(12)5-3-6(10-8)11-9-4-5/h3-4H,2,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIENZBXNPRFNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazino-pyridazine-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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